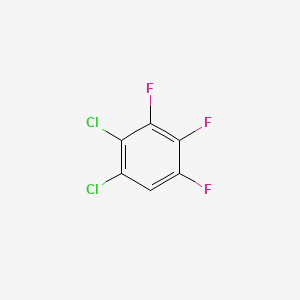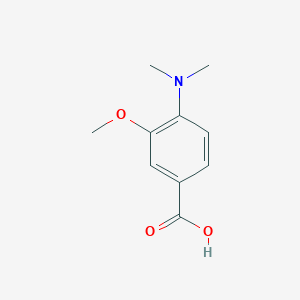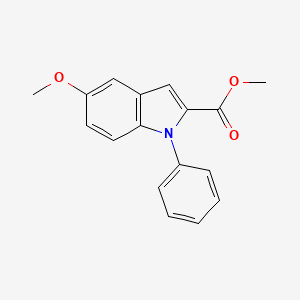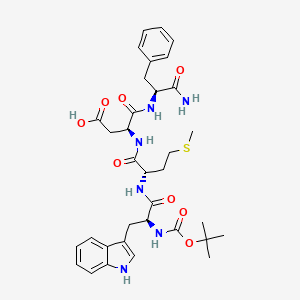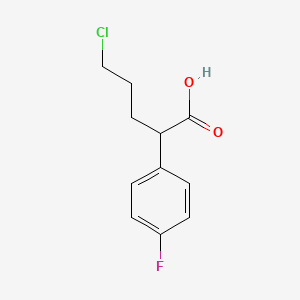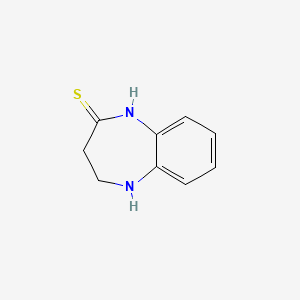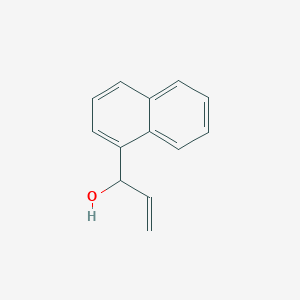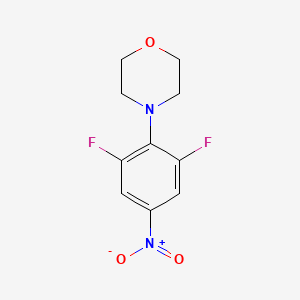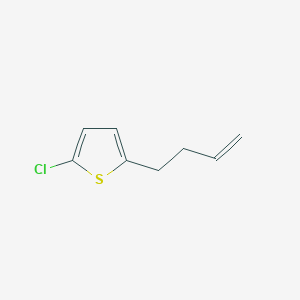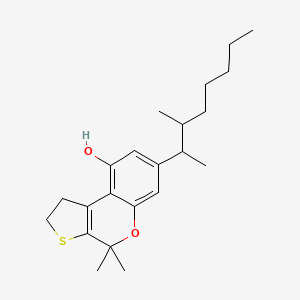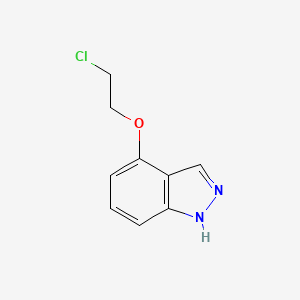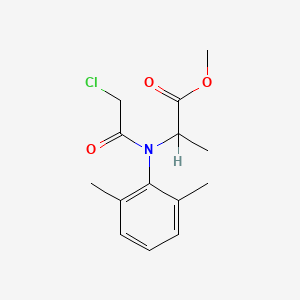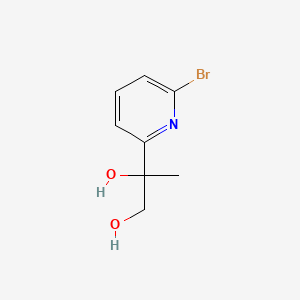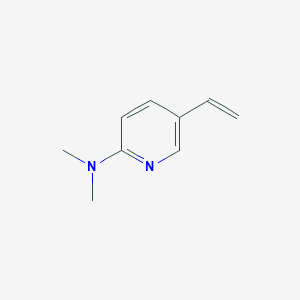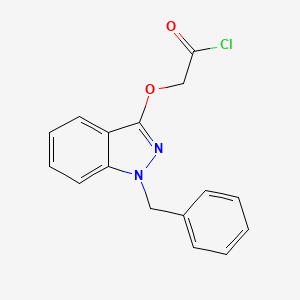
2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride is an organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride typically involves the reaction of 1-benzyl-1H-indazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Condensation reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature or elevated temperatures.
Condensation reactions: Aldehydes or ketones in the presence of a base or acid catalyst.
Major Products Formed
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of the corresponding carboxylic acid.
Condensation reactions: Formation of various indazole derivatives with extended conjugation.
Aplicaciones Científicas De Investigación
2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride is primarily based on its ability to react with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity makes it a useful tool in medicinal chemistry for modifying biomolecules and studying their functions.
Comparación Con Compuestos Similares
Similar Compounds
[(1-benzyl-1H-indazol-3-yl)-oxy]acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
[(1-benzyl-1H-indazol-3-yl)-oxy]ethyl chloride: Similar structure but with an ethyl chloride group instead of an acetyl chloride group.
[(1-benzyl-1H-indazol-3-yl)-oxy]propionyl chloride: Similar structure but with a propionyl chloride group instead of an acetyl chloride group.
Uniqueness
2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride is unique due to its specific reactivity and the presence of the acetyl chloride group, which makes it highly reactive towards nucleophiles. This reactivity is advantageous in various synthetic applications, allowing for the formation of a wide range of derivatives.
Propiedades
Número CAS |
40988-23-6 |
|---|---|
Fórmula molecular |
C16H13ClN2O2 |
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
2-(1-benzylindazol-3-yl)oxyacetyl chloride |
InChI |
InChI=1S/C16H13ClN2O2/c17-15(20)11-21-16-13-8-4-5-9-14(13)19(18-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clave InChI |
KLJKSHJIQPPZKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
